

Comparative Toxicity of Methylated Hydrazine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetramethylhydrazine*

Cat. No.: *B1201636*

[Get Quote](#)

An Objective Comparison of Monomethylhydrazine (MMH), Unsymmetrical Dimethylhydrazine (UDMH), and Symmetrical Dimethylhydrazine (SDMH)

This guide provides a comparative analysis of the toxicity of three key methylated hydrazine compounds: monomethylhydrazine (MMH), unsymmetrical dimethylhydrazine (UDMH or 1,1-dimethylhydrazine), and symmetrical dimethylhydrazine (SDMH or 1,2-dimethylhydrazine). These compounds are utilized in various industrial and military applications, most notably as rocket propellants.^[1] However, their inherent toxicity necessitates a thorough understanding of their relative risks. This document summarizes key toxicity data, outlines experimental methodologies, and visualizes a critical toxicity pathway to inform researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The acute toxicity of methylated hydrazines varies depending on the specific compound, the animal species, and the route of administration. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values for MMH, UDMH, and SDMH across different species.

Table 1: Comparative Oral LD50 Values (mg/kg body weight)

Compound	Rat	Mouse	Hamster
Monomethylhydrazine (MMH)	32 - 33	29 - 33	22
Unsymmetrical Dimethylhydrazine (UDMH)	122	-	-
Symmetrical Dimethylhydrazine (SDMH)	-	36 (male)	-

Data sourced from[\[2\]](#)[\[3\]](#)[\[4\]](#).

Table 2: Comparative Dermal LD50 Values (mg/kg body weight)

Compound	Rat	Rabbit	Hamster	Guinea Pig
Monomethylhydrazine (MMH)	183	95	239	48
Unsymmetrical Dimethylhydrazine (UDMH)	-	1,060	-	-

Data sourced from[\[2\]](#)[\[3\]](#).

Table 3: Comparative Inhalation LC50 Values (ppm for a specified duration)

Compound	Species	1-hour LC50	4-hour LC50
Monomethylhydrazine (MMH)	Rhesus Monkey	162	-
Squirrel Monkey	82	-	
Beagle Dog	96	-	
Rat	244	78	
Mouse	122	56	
Hamster	991	143	
Unsymmetrical			
Dimethylhydrazine (UDMH)	Dog	981	-
Rat	-	252	
Mouse	-	172	
Hamster	-	392	
Symmetrical			
Dimethylhydrazine (SDMH)	Rat	-	> Hydrazine, < UDMH

Data sourced from [\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#). Note: The 4-hour LC50 for SDMH in rats was qualitatively described as being between that of hydrazine and UDMH.[\[7\]](#)

Toxicological Profiles

Methylated hydrazines exert their toxic effects on multiple organ systems, with the central nervous system (CNS), liver, and respiratory tract being primary targets.[\[7\]](#)[\[8\]](#)

Neurotoxicity: A hallmark of acute hydrazine toxicity is CNS effects, ranging from tremors and restlessness to convulsions.[\[5\]](#)[\[9\]](#) This is largely attributed to the interference with the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[\[8\]](#) Hydrazine compounds can inhibit pyridoxine (vitamin B6), an essential cofactor for the enzyme glutamic acid

decarboxylase, which converts glutamate to GABA.^[8] Reduced GABA levels lead to an imbalance between excitatory and inhibitory signals in the brain, resulting in seizures.^[8]

Hepatotoxicity: Liver damage is another significant concern with hydrazine exposure.^[7] These compounds can cause fatty liver, cell degeneration, and necrosis.^[8] The mechanism is thought to involve the generation of reactive metabolites by cytochrome P450 enzymes, leading to oxidative stress and lipid peroxidation.^{[2][8]}

Carcinogenicity: Several methylated hydrazine compounds are considered carcinogenic.^{[10][11]} Hydrazine and UDMH are classified as reasonably anticipated to be human carcinogens by the Department of Health and Human Services.^{[7][11]} The International Agency for Research on Cancer (IARC) classifies hydrazine, UDMH, and SDMH as possibly carcinogenic to humans (Group 2B).^{[7][11]} The carcinogenic mechanism is linked to their ability to methylate DNA, forming adducts such as 7-methylguanine and O6-methylguanine, which can lead to mutations if not repaired.^{[12][13][14]} Chronic inhalation studies have shown an increased incidence of lung and liver tumors in mice exposed to MMH, and nasal tumors in hamsters.^{[5][15]} UDMH exposure has been linked to liver hemangiosarcomas and Kupffer cell sarcomas in mice.^[16] SDMH is a potent carcinogen used experimentally to induce colon tumors in laboratory animals.^[17]

Hematotoxicity: Monomethylhydrazine, in particular, has been shown to induce severe intravascular hemolysis, especially in dogs.^[5]

Experimental Protocols

The following are representative methodologies for key toxicity experiments cited in this guide.

Acute Inhalation Toxicity Study (based on Haun et al., 1970)

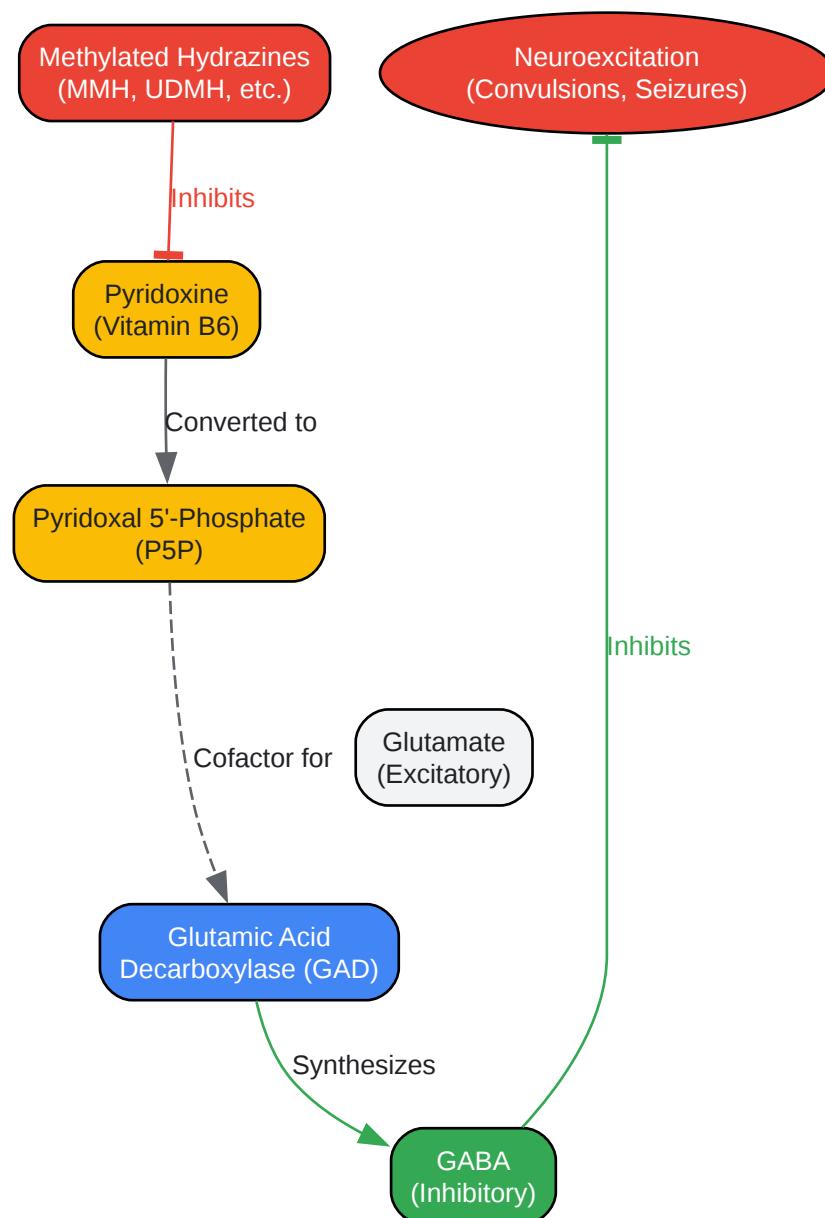
- **Objective:** To determine the median lethal concentration (LC50) of a substance following acute inhalation exposure.
- **Test Substance:** Monomethylhydrazine (MMH).
- **Animal Model:** Groups of various species (e.g., Sprague-Dawley rats, Beagle dogs, Rhesus monkeys, Squirrel monkeys) of both sexes.

- Exposure: Whole-body exposure to varying concentrations of MMH vapor for fixed durations (e.g., 15, 30, 60, 120, or 240 minutes).[6] Exposure concentrations are analytically monitored throughout the exposure period.
- Observation Period: Animals are observed for a period of 14 days post-exposure for signs of toxicity and mortality.[5]
- Data Analysis: The LC50 values and their confidence intervals are calculated using probit analysis or another appropriate statistical method.
- Endpoints: Mortality, clinical signs of toxicity (e.g., respiratory irritation, convulsions), and gross pathology at necropsy.[5]

Acute Oral Toxicity Study (based on Witkin, 1956)

- Objective: To determine the median lethal dose (LD50) of a substance following a single oral administration.
- Test Substance: Methylated hydrazine compounds.
- Animal Model: Groups of mice or rats.
- Administration: The test substance is administered by gavage in a suitable vehicle (e.g., water). A range of doses is used.
- Observation Period: Animals are observed for at least 14 days for mortality and clinical signs of toxicity.
- Data Analysis: The LD50 is calculated using a recognized statistical method.
- Endpoints: Mortality, body weight changes, and clinical signs of toxicity.

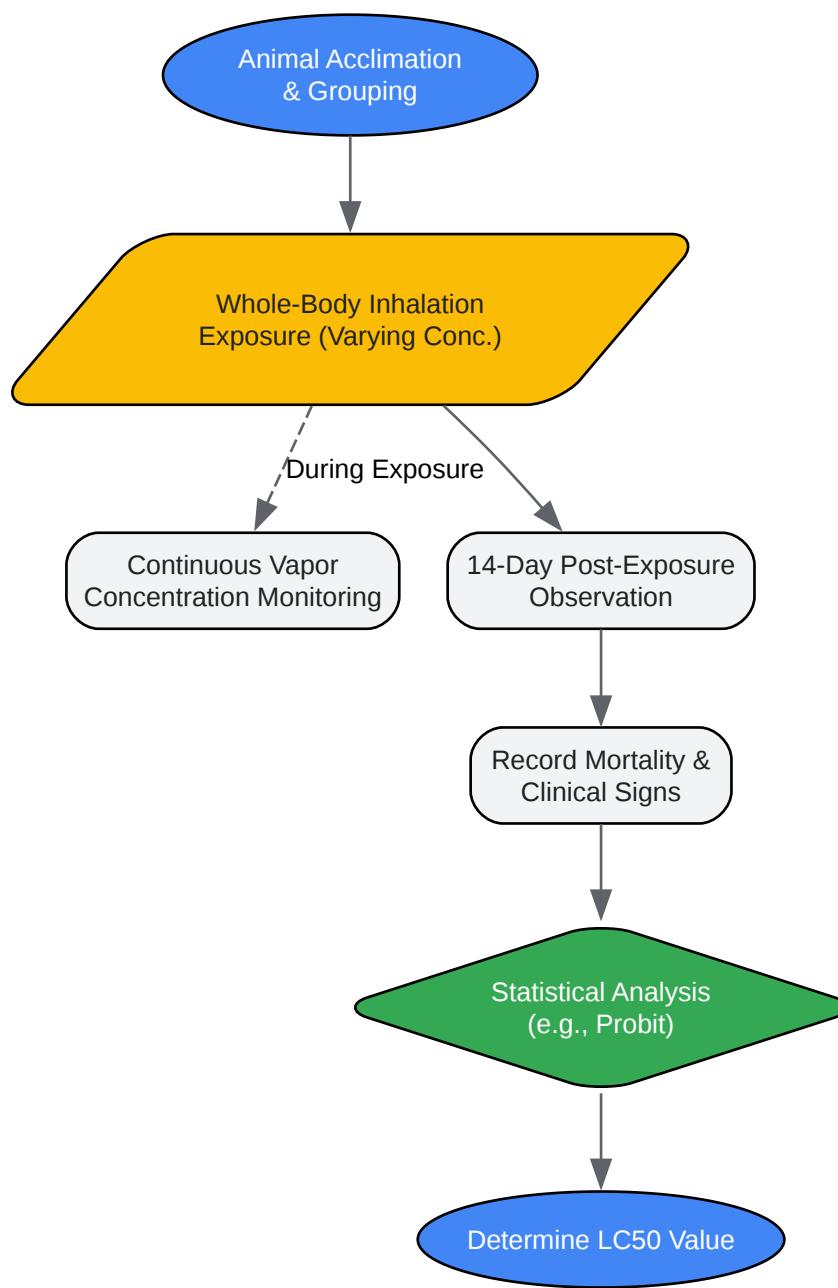
DNA Methylation Assay


- Objective: To detect and quantify the formation of methylated DNA adducts in target tissues following exposure to a test substance.
- Animal Model: Fischer 344 or Sprague Dawley rats.[12]

- Exposure: Animals are administered the test substance (e.g., hydrazine) orally.[12]
- Sample Collection: At various time points after administration, animals are euthanized, and target organs (e.g., liver) are collected.[12]
- DNA Isolation and Hydrolysis: DNA is isolated from the tissues and hydrolyzed to release the constituent bases.
- Analysis: The hydrolyzed DNA is analyzed using techniques such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, or mass spectrometry, to identify and quantify methylated guanine adducts (e.g., 7-methylguanine and O6-methylguanine).[12]

Visualizations

Neurotoxic Mechanism of Methylated Hydrazines


The following diagram illustrates the proposed signaling pathway for the neurotoxicity of methylated hydrazine compounds, focusing on their impact on GABA synthesis.

[Click to download full resolution via product page](#)

Caption: Neurotoxicity pathway of methylated hydrazines via GABA synthesis inhibition.

Experimental Workflow for Inhalation LC50 Determination

The diagram below outlines a typical experimental workflow for determining the median lethal concentration (LC50) of a volatile compound in an animal model.

[Click to download full resolution via product page](#)

Caption: Workflow for determining inhalation LC50 in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 4. 1,2-Dimethylhydrazine | H₃CNHNHCH₃ | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A review of cancer risk associated with human exposure to hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrazines | ToxFAQs™ | ATSDR [www.cdc.gov]
- 12. Methylation of liver DNA guanine in hydrazine hepatotoxicity: dose-response and kinetic characteristics of 7-methylguanine and O₆-methylguanine formation and persistence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylation of DNA guanine during the course of induction of liver cancer in hamsters by hydrazine or dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of formaldehyde hydrazone and catalase in hydrazine-induced methylation of DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. series.publisso.de [series.publisso.de]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Symmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Comparative Toxicity of Methylated Hydrazine Compounds: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201636#comparative-toxicity-of-methylated-hydrazine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com